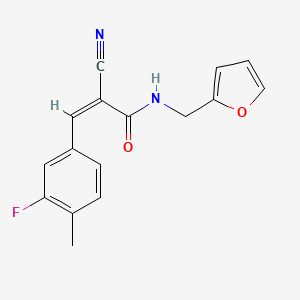
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on diverse sources, including chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F N₃O |
| Molecular Weight | 275.29 g/mol |
| CAS Number | 358771-19-4 |
| SMILES Notation | Cc1ccc(F)cc1/C=C/N=C(C#N)C(=O)N |
| InChIKey | DQZBHAIYHIVDPA-UHFFFAOYSA-N |
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific protein kinases involved in cancer cell proliferation. Protein kinases are critical regulators of various cellular processes, including growth and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound selectively inhibits certain kinases, disrupting signaling pathways that promote tumor growth.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, leading to reduced viability and proliferation.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its overall therapeutic potential.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The results indicated a significant decrease in the proliferation of breast and lung cancer cells when treated with this compound.
Case Study 2: Kinase Inhibition Profiling
In vitro assays revealed that the compound inhibits key kinases such as EGFR and VEGFR, which are known to play roles in tumor angiogenesis and metastasis. The IC50 values for these targets were reported to be within the nanomolar range, indicating potent inhibitory effects.
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-11-4-5-12(8-15(11)17)7-13(9-18)16(20)19-10-14-3-2-6-21-14/h2-8H,10H2,1H3,(H,19,20)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTOJPCQGJYFOH-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














